molecular formula C12H13NO4 B13984347 Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-

Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-

Cat. No.: B13984347
M. Wt: 235.24 g/mol
InChI Key: ZPXKKGOTCNTGKP-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is a complex organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a benzaldehyde moiety substituted with a 5-(methoxymethyl)-2-oxo-3-oxazolidinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, altering their activity and affecting various biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its use in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzaldehyde

InChI

InChI=1S/C12H13NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,7,11H,6,8H2,1H3

InChI Key

ZPXKKGOTCNTGKP-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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